molecular formula C10H6O3 B1349344 Coumarin-6-carboxaldehyde CAS No. 51690-26-7

Coumarin-6-carboxaldehyde

Cat. No. B1349344
CAS RN: 51690-26-7
M. Wt: 174.15 g/mol
InChI Key: RQCHYJGDSCWRSQ-UHFFFAOYSA-N
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Description

Coumarin-6-carboxaldehyde is an optical, antibacterial compound that has been shown to be effective against staphylococcus and other bacteria . It is used in the synthesis of thiosemicarbazide and as a red fluorescent dye .


Synthesis Analysis

Coumarin and its derivatives can be prepared in the laboratory . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of Coumarin-6-carboxaldehyde is C10H6O3 . The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .


Chemical Reactions Analysis

Coumarin and its derivatives have been intensively screened for different biological properties . The reaction of isatins with 1,2-dibromoalkanes afforded compound 31, and further reaction of 31 with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione 32 .


Physical And Chemical Properties Analysis

Coumarin-6-carboxaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 383.1±37.0 °C at 760 mmHg, and a flash point of 176.0±26.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Characterization

  • Novel Coumarin Compounds : Coumarin dyes derived from 1,4-diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde exhibit brilliant fluorescence and high thermal stability, showcasing potential in various applications like dyes and pigments (Jagtap et al., 2009).

Biomedical Research

  • Cancer Chemoprevention : Studies on chemical constituents from Melicope lunu-ankenda, including coumarin derivatives, show significant inhibitory activity towards Epstein-Barr virus early antigen activation, suggesting potential in cancer chemoprevention (Ito et al., 2017).

  • Antioxidant Activity : Coumarin Schiff base complexes demonstrate potential antioxidant properties in both cell-free and in-vitro studies, indicating a role in mitigating oxidative stress-related damage (Datta et al., 2011).

  • Anticancer Activity : Synthesized coumarin substituted derivatives of benzothiazole exhibit significant anti-breast cancer activity, highlighting the therapeutic potential of coumarin compounds in oncology (Kini et al., 2012).

  • Fungicidal Agents : Novel coumarin 7-carboxamide/sulfonamide derivatives exhibit potent fungicidal activity against phytopathogenic fungi, showing potential in agricultural and pharmaceutical applications (Zhang et al., 2022).

  • Diabetes Management : Coumarin shows efficacy in altering carbohydrate metabolic key enzymes, reducing plasma glucose levels in diabetic rats, suggesting its use in diabetes management (Pari & Rajarajeswari, 2009).

Chemical and Material Sciences

  • Fluorescent Probes : Anthracene appended coumarin derivative is a Cr(III) selective turn-on fluorescent probe, useful for living cell imaging and speciation studies (Guha et al., 2012).

Pharmacological and Therapeutic Applications

  • Versatile Bioactive Compounds : Coumarins, including coumarin-6-carboxaldehyde, are extensively studied for their diverse biological activities. They have been used in various pharmacological applications, such as anticoagulants, anticancer, and antineurodegenerative agents. Coumarin derivatives are also investigated for their potential in antioxidant, antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, analgesic, antidiabetic, and antidepressive activities, among others (Peng et al., 2013).
  • Medicinal Chemistry : Coumarin compounds, including coumarin-6-carboxaldehyde derivatives, play a significant role in medicinal chemistry, being used in treating various diseases. They are key in the development of new drugs due to their ability to interact with different enzymes and receptors. Their versatility allows for use in multiple therapeutic areas, including the development of supramolecular medicinal agents and diagnostic probes (Borges et al., 2005).

Safety And Hazards

It is recommended to avoid ingestion and inhalation of Coumarin-6-carboxaldehyde . It should not get in eyes, on skin, or on clothing. The container should be kept tightly closed .

Future Directions

The attention is being paid to agents for which practical applications in the detection of biologically important species may be found . The coumarin skeleton can be foresighted as a privileged scaffold for the design and synthesis of pharmacologically active compounds .

properties

IUPAC Name

2-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHYJGDSCWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370977
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin-6-carboxaldehyde

CAS RN

51690-26-7
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-chromene-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxo-3-benzyl-4-methyl-7-hydroxyl-2H-1-benzopyrane (512 mg, Example 1) and HMTA (140 mg) are mixed in TFA (5 mL). The reaction mixture is heated at reflux overnight. The solvent is removed under reduced pressure. The residue is purified over silica gel column (Hexanes:EtOAc, 85:15) to afford the desired 8-formyl coumarin (107 mg) and 6-formyl coumarin derivative (35 mg).
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methylcoumarin (400 mg, 2.50 mmol) was dissolved in 1.0 mL of diethyl ether, 1.0 mL of acetic acid, and 1.0 mL of water. After addition of ceric ammonium nitrate (5.5 g, 1.0 mmol) at room temperature, the reaction mixture was stirred at 100° C. for 1 h. The resulting mixture was diluted with water, and the solution was extracted with ethyl acetate. The extract was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=75/25 to 50/50) to obtain the title compound as a pale yellow powder (80 mg, 18%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RD Alharthy, S Tariq, S Naseem, M Islam… - Journal of Molecular …, 2023 - Elsevier
Herein, we have reported two novel coumarin based thiosemicarbazones as anionic sensors. The structural elucidation of the synthesized sensors is done by 1 HNMR, 13 CNMR, CHN …
Number of citations: 2 www.sciencedirect.com
AA Farag, SN Abd‐Alrahman, GF Ahmed… - Archiv der …, 2012 - Wiley Online Library
… A mixture of equimolar amounts of 2 (0.01 mol), salicyaldehyde (0.01 mol), or 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde (0.01 mol) and ammonium acetate (0.015 mol) in …
Number of citations: 63 onlinelibrary.wiley.com
I Singh, F Heaney - Chemical Communications, 2011 - pubs.rsc.org
… Coumarin 6-carboxaldehyde is commercially available and the corresponding oxime 12 was readily prepared by the standard method. To facilitate solubilization of the reacting partners…
Number of citations: 62 pubs.rsc.org
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net
H Shadab, MN Khan, FU Haq, H Ali… - Arabian Journal of …, 2020 - Elsevier
Poisonous plants are widely distributed and may have risk of phytotoxicity upon mixing with medicinal plants. Several species of Cestrum genus are poisonous and linked with many …
Number of citations: 5 www.sciencedirect.com
S Ravi, N Sevugapperumal… - Environmental …, 2022 - Wiley Online Library
Diverse endophytes with multiple functions exist in different banana cultivars. However, the diversity of cultivable bacterial endophytome that contributes to antifungal activity against …
J DiProfio, S Ginsberg, T Roberts… - Chemistry in the Service …, 2023 - ACS Publications
… The three non-aromatic compounds were acetic acid and two di-aromatic compounds,coumarin-6-carboxaldehyde and biphenyl.Three of the monoaromatic compounds contained a …
Number of citations: 0 pubs.acs.org

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